3-(2-furylmethyl)-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Description
3-(2-Furylmethyl)-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (C₁₇H₁₂N₂O₂S₂) is a fused heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4(3H)-one core substituted with a phenyl group at position 5, a mercapto (-SH) group at position 2, and a 2-furylmethyl moiety at position 3.
Properties
CAS No. |
743452-46-2 |
|---|---|
Molecular Formula |
C17H12N2O2S2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H12N2O2S2/c20-16-14-13(11-5-2-1-3-6-11)10-23-15(14)18-17(22)19(16)9-12-7-4-8-21-12/h1-8,10H,9H2,(H,18,22) |
InChI Key |
DGEMAWXFIMKMRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Multi-Component Condensation Using Phosphorus Pentoxide Catalyst
A relevant synthetic approach, analogous to the synthesis of related mercapto-pyrimidine derivatives, involves a one-step three-component condensation of aromatic aldehydes, malononitrile, and thiourea in the presence of phosphorus pentoxide (P2O5) as a catalyst in absolute ethanol under reflux conditions. This method is efficient for synthesizing mercapto-pyrimidine derivatives and can be adapted for the thieno[2,3-d]pyrimidine scaffold.
- Reagents: Aromatic aldehyde (e.g., benzaldehyde derivative), malononitrile, thiourea
- Catalyst: Phosphorus pentoxide (P2O5)
- Solvent: Absolute ethanol
- Temperature: Reflux (~78 °C)
- Time: Typically 2-4 hours
- Workup: Pouring reaction mixture onto crushed ice, filtration, washing, and recrystallization from ethanol
Mechanism Summary:
- Initial Knoevenagel condensation between aromatic aldehyde and malononitrile forms arylmethylene malononitrile intermediate.
- Subsequent nucleophilic attack by thiourea leads to cyclization forming the mercapto-pyrimidine ring.
- P2O5 acts as a dehydrating agent, promoting reaction rate and product isolation.
This method yields the mercapto-pyrimidine core with high selectivity and yield, providing a foundation for further functionalization to the target compound.
Cyclization and Functionalization to Thieno[2,3-d]pyrimidine Core
The synthesis of the thieno[2,3-d]pyrimidine core involves cyclization reactions where a thiophene or thieno ring is fused with the pyrimidine ring. This is achieved by:
- Starting from 2-mercapto-5-phenylpyrimidin-4(3H)-one derivatives.
- Introducing a suitable thiophene precursor or performing intramolecular cyclization under controlled conditions.
- Using sulfur sources and base catalysts to facilitate ring closure.
The mercapto group at position 2 is typically introduced via thiourea or related reagents, which also assist in ring formation.
Comparative Data Table of Preparation Methods
Research Findings and Observations
- The use of phosphorus pentoxide as a catalyst in the initial condensation step significantly enhances reaction rates by absorbing water formed during the reaction, thus driving equilibrium forward.
- Multi-component reactions reduce the number of purification steps and improve overall synthetic efficiency.
- The mercapto group is essential for the biological activity and is introduced reliably via thiourea incorporation.
- The 2-furylmethyl substituent contributes to the compound’s potential pharmacological properties, such as analgesic and anti-inflammatory effects.
- Reaction parameters such as solvent choice, temperature, and molar ratios are critical to maximize yield and purity.
- Spectroscopic characterization (IR, NMR, MS) confirms the successful formation of the target compound and its intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-ylmethyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
3-(furan-2-ylmethyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may have anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(furan-2-ylmethyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights structural differences and their implications:
Key Observations :
Biological Activity
3-(2-furylmethyl)-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Details |
|---|---|
| CAS Number | 743452-46-2 |
| Molecular Formula | C17H12N2O2S2 |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 3-(furan-2-ylmethyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
| Canonical SMILES | C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)CC4=CC=CO4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. It may function as an enzyme inhibitor by binding to active sites, thus disrupting critical biological pathways. This mechanism underpins its potential applications in drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:
- Bacteria Tested : Escherichia coli, Staphylococcus aureus, Bacillus subtilis
- Fungi Tested : Candida albicans
The minimum inhibitory concentrations (MICs) for these microorganisms suggest that the compound may serve as a potent antimicrobial agent.
Anticancer Activity
Preliminary studies have shown promising results regarding the anticancer properties of this compound. It has been tested against several cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15.7 |
| A549 | 21.8 |
| K562 | 20.8 |
These findings indicate that the compound may inhibit cancer cell proliferation effectively while exhibiting selective toxicity towards cancer cells compared to normal cells.
Study on Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of thieno[2,3-d]pyrimidine were synthesized and screened for antimicrobial activity. The results showed that compounds with structural similarities to this compound had significant inhibitory effects against Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 16 mm to 25 mm .
Cancer Cell Line Testing
Another study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that it could effectively induce apoptosis in HeLa cells through mitochondrial pathways. This suggests potential for further development as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
